molecular formula C14H14N2O3 B2900732 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde CAS No. 1955524-10-3

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Cat. No.: B2900732
CAS No.: 1955524-10-3
M. Wt: 258.277
InChI Key: YSZKMSFWTWYREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a complex organic compound that features a pyrazole ring fused with a benzodioxepine structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, makes this compound a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is unique due to the combination of the pyrazole and benzodioxepine structures, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-16-8-11(7-15-16)12-5-10(9-17)6-13-14(12)19-4-2-3-18-13/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZKMSFWTWYREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C3C(=CC(=C2)C=O)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.